molecular formula C9H9FO3 B600052 2-Fluoro-5-methoxy-4-methylbenzoic acid CAS No. 870221-15-1

2-Fluoro-5-methoxy-4-methylbenzoic acid

Cat. No.: B600052
CAS No.: 870221-15-1
M. Wt: 184.166
InChI Key: NLOLGIGDSLJISN-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acid Scaffolds in Organic and Medicinal Chemistry Research

Substituted benzoic acids are cornerstone building blocks in the realms of organic and medicinal chemistry. The benzoic acid motif, a benzene (B151609) ring attached to a carboxylic acid group, provides a versatile and robust scaffold that can be readily modified. The presence of the carboxylic acid functional group (pKa ≈ 4.2) allows for critical interactions such as hydrogen bonding and salt formation, which are fundamental in molecular recognition processes, particularly in biological systems. bldpharm.com In drug design, the carboxylate group can anchor a molecule to a target protein's active site, as seen in the development of inhibitors for various enzymes. innospk.com

The true versatility of this scaffold lies in the diverse array of substituents that can be incorporated onto the aromatic ring. These functional groups modulate the molecule's steric, electronic, and physicochemical properties, such as lipophilicity, solubility, and metabolic stability. bldpharm.com This ability to fine-tune molecular properties makes substituted benzoic acids invaluable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and as pharmacophores in their own right. buyersguidechem.comgoogle.com Researchers have successfully designed 2,5-substituted benzoic acid scaffolds, for instance, to create potent and selective dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting their importance in cancer research. innospk.combuyersguidechem.com The strategic placement of different groups on the benzoic acid core allows chemists to systematically explore structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug discovery. bldpharm.com

Research Rationale for Investigating 2-Fluoro-5-methoxy-4-methylbenzoic Acid

The specific research interest in this compound stems from its role as a key synthetic intermediate in the development of advanced therapeutic agents. This compound has been specifically utilized in the synthesis of nitrogenated heterocyclic derivatives designed to function as protein kinase modulators. sigmaaldrich.com These modulators are engineered to influence the process of angiogenesis—the formation of new blood vessels—which is a critical process in pathological conditions such as cancer and rheumatoid arthritis. sigmaaldrich.com

In a patented synthetic route, this compound serves as a precisely functionalized precursor. sigmaaldrich.com The research objective is to use this molecule to build more complex heterocyclic systems that can inhibit key enzymes in the angiogenic cascade, such as the Tie-2 receptor tyrosine kinase. sigmaaldrich.com The synthetic pathway involves the demethylation of this compound to yield 2-fluoro-5-hydroxy-4-methylbenzoic acid. sigmaaldrich.com This subsequent compound is then incorporated into a larger molecular framework. The strategic placement of the fluoro, methoxy (B1213986) (and subsequently hydroxy), and methyl groups on the benzoic acid ring is not arbitrary; it is designed to ultimately influence the binding affinity and selectivity of the final drug candidate for its target protein kinase. This targeted application as a bespoke building block for potent kinase inhibitors constitutes the primary rationale for its synthesis and investigation. sigmaaldrich.com

Overview of Advanced Research Trajectories for Fluorinated and Methoxylated Aromatic Systems

The inclusion of fluorine and methoxy groups in aromatic systems like this compound is a deliberate strategy that aligns with major trends in modern medicinal chemistry. Both functional groups are known to confer advantageous properties to bioactive molecules.

Fluorinated aromatic systems are a major focus of drug discovery. The introduction of a fluorine atom, the most electronegative element, can have profound effects on a molecule's properties. smolecule.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. smolecule.comguidechem.com Furthermore, fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of a drug at physiological pH and thereby improving its bioavailability and cell membrane permeability. smolecule.com The carbon-fluorine bond can also engage in favorable multipolar interactions with enzyme backbones, increasing the binding affinity of a ligand to its target protein. nih.gov The synthetic strategy of using fluorinated building blocks remains a dominant approach in drug discovery. google.com

Methoxylated aromatic systems are also of significant interest. The methoxy group is prevalent in natural products and has been widely incorporated into synthetic drugs. It can act as a hydrogen bond acceptor, influencing how a molecule docks into a protein's binding site. sigmaaldrich.com While it can increase lipophilicity, its metabolic fate is also a key consideration; O-demethylation is a common metabolic pathway that can either detoxify a compound or, in some cases, convert a prodrug into its active form. sigmaaldrich.com The electronic effects of a methoxy group are position-dependent; it acts as an electron-donating group from the para position but as an electron-withdrawing group from the meta position, allowing chemists to fine-tune the reactivity of the aromatic ring. The strategic use of methoxy groups continues to be a valuable tool for optimizing ligand-target interactions, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of drug candidates.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 870221-15-1
Molecular Formula C₉H₉FO₃ sigmaaldrich.com
Molecular Weight 184.16 g/mol sigmaaldrich.com
InChIKey NLOLGIGDSLJISN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)C(=O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLGIGDSLJISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280718
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870221-15-1
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870221-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxy-4-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 2 Fluoro 5 Methoxy 4 Methylbenzoic Acid

Retrosynthetic Analysis of 2-Fluoro-5-methoxy-4-methylbenzoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting multiple synthetic routes. The primary disconnections involve the introduction of the carboxyl, methoxy (B1213986), and fluoro groups, as well as the formation of the carbon-carbon bond for the methyl group.

One common approach is to disconnect the carboxylic acid, which can be formed from a corresponding benzyl (B1604629) group or nitrile. This leads to precursors like 1-fluoro-4-methoxy-2,5-dimethylbenzene (B173114) or 4-fluoro-2-methoxy-5-methylbenzonitrile (B8764822). Another strategy involves disconnecting the methoxy group, which could be introduced via nucleophilic aromatic substitution on a difluoro-substituted precursor. Similarly, the fluorine atom can be introduced via Sandmeyer-type reactions from an amino group or through nucleophilic aromatic substitution.

Established and Emerging Synthetic Routes to this compound

Several established and emerging synthetic routes have been developed for the preparation of this compound and related substituted benzoic acids. These methods often involve a sequence of reactions to introduce the necessary functional groups onto the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of fluorinated aromatic compounds. core.ac.uknih.gov This reaction typically involves the displacement of a leaving group, often a halogen or a nitro group, by a nucleophile on an electron-deficient aromatic ring. core.ac.uk The presence of electron-withdrawing groups activates the ring towards nucleophilic attack. core.ac.uksmolecule.com

In the context of synthesizing derivatives related to this compound, an SNAr reaction can be employed to introduce the methoxy group. For instance, a suitably substituted fluorinated precursor can react with a methoxide (B1231860) source. The fluorine atom itself can also be introduced via nucleophilic substitution on an appropriately activated aromatic ring. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. core.ac.uk The rate of reaction is influenced by the nature of the leaving group and the stability of this intermediate. smolecule.com

Recent advancements in SNAr chemistry include the use of photoredox catalysis to enable the defluorination of unactivated fluoroarenes with various nucleophiles, including carboxylic acids, under mild conditions. nih.gov Additionally, the development of anhydrous tetraalkylammonium fluoride (B91410) reagents has allowed for SNAr fluorination at room temperature. researchgate.netnih.gov

A general representation of an SNAr reaction for the synthesis of a methoxy-substituted aromatic compound is shown below:

Table 1: Examples of SNAr Reactions in Aromatic Systems

ReactantNucleophileProductConditionsReference
ortho-fluoronitrobenzeneDiethyl 2-fluoromalonate2-fluoro-2-arylacetic acidsNaH, DMF, then KOH, MeOH researchgate.net
Di- and tri-fluorine-substituted benzaldehydesMethoxide (from KOH/MeOH)Fluorine-methoxy substituted chalconesMeOH, basic conditions ebyu.edu.tr
(Hetero)aryl chlorides, triflates, nitroarenes[18F]Fluoride18F-labeled (hetero)arenes[18F]KF·K2.2.2, Me4NHCO3 nih.gov
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious O, S, N nucleophilesSubstituted (pentafluorosulfanyl)benzenesK2CO3, DMF beilstein-journals.orgnih.gov

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene (B151609) ring. core.ac.uk For the synthesis of polysubstituted benzoic acids, a sequence of EAS reactions is often employed.

A common strategy involves the nitration of a substituted benzoic acid or its precursor, followed by further functionalization. truman.eduorgsyn.org For example, nitration of a toluene (B28343) derivative can be followed by oxidation of the methyl group to a carboxylic acid and subsequent modifications. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity. For instance, a carboxylic acid group is a meta-director, while a methyl group is an ortho, para-director. truman.edursc.org

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.eduorgsyn.orgrsc.org The reaction conditions, particularly temperature, must be carefully controlled to avoid the formation of undesired isomers. truman.edu Following nitration, the nitro group can be reduced to an amino group, which can then be transformed into other functionalities, or it can serve as an activating group for subsequent nucleophilic aromatic substitution reactions.

Table 2: Examples of Electrophilic Nitration Reactions

SubstrateReagentsProductKey FeatureReference
Benzoic AcidConc. H2SO4, Conc. HNO33-Nitrobenzoic AcidMeta-directing effect of COOH truman.edu
Methyl Benzoate (B1203000)Conc. H2SO4, Conc. HNO3Methyl 3-nitrobenzoateMeta-directing effect of ester orgsyn.orgrsc.org
3-Methylbenzoic AcidHNO3/Ac2O5-Methyl-2-nitrobenzoic acidHigh selectivity researchgate.net
m-Methylbenzoic AcidN2O5 in PEG-based ionic liquid2-Nitro-3-methylbenzoic acidSelectivity of 44% google.com
3-Chloro-4-fluorophenol15% HNO3/AcOH5-Chloro-4-fluoro-2-nitrophenolMild nitration conditions nih.gov

Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, including aryl-aryl bonds. libretexts.orgyoutube.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgscispace.com

In the synthesis of complex benzoic acid derivatives, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents. acs.orgorganic-chemistry.org While not directly forming the this compound core in a single step, it is a key method for elaborating on simpler, pre-functionalized benzoic acid precursors. For instance, a bromo-substituted fluoromethoxybenzoic acid derivative could be coupled with an appropriate boronic acid to build a more complex molecular scaffold. sciforum.net

The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. scispace.comnih.gov

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Organohalide/TriflateOrganoboron CompoundCatalyst/LigandProductReference
2-Amino-5-bromo-4-chlorobenzoic acid derivativeArylboronic acidNot specifiedAcridone derivative acs.org
4-HaloestranesArylboronic acidsPd(PPh3)4Arylated estranes sciforum.net
N-H containing heteroarenesArylboronic acidsCupric acetateN-arylated heteroarenes organic-chemistry.org
Brominated furanArylboronic acidPd(PPh3)4Tetraarylfuran scispace.com
3,4,5-Tribromo-2,6-dimethylpyridineortho-Substituted phenylboronic acidsNot specifiedMono-, di-, and triarylpyridine derivatives nih.gov

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For the synthesis of this compound, a methoxy or a protected carboxyl group could serve as a DMG. For example, starting with a methoxy-substituted aromatic ring, DoM can be used to introduce a substituent at the ortho position. wikipedia.org The carboxylate group itself has been shown to be an effective DMG, allowing for the direct ortho-functionalization of unprotected benzoic acids. organic-chemistry.org The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation. organic-chemistry.org The O-carbamate group is one of the most powerful DMGs in this type of reaction. nih.gov

This method offers a powerful way to control the regiochemistry of substitution, which can be challenging to achieve through classical electrophilic aromatic substitution reactions.

Table 4: Examples of Directed ortho-Metalation Reactions

SubstrateDirecting GroupReagentElectrophileProductReference
Anisole (B1667542)Methoxyn-ButyllithiumVariousortho-Substituted anisole wikipedia.org
Unprotected 2-methoxybenzoic acidCarboxylates-BuLi/TMEDAVarious3-Substituted 2-methoxybenzoic acid organic-chemistry.org
Unprotected 2-methoxybenzoic acidMethoxyn-BuLi/t-BuOKVarious6-Substituted 2-methoxybenzoic acid organic-chemistry.org
Aryl O-carbamateO-carbamates-BuLiVariousortho-Functionalized phenols nih.gov

Functional group interconversions (FGIs) are essential steps in multi-step organic syntheses, allowing for the transformation of one functional group into another. In the synthesis of this compound, several FGIs are commonly employed.

One of the most critical FGIs is the oxidation of a benzylic methyl or chloromethyl group to a carboxylic acid. acs.orgyoutube.comorganic-chemistry.org This transformation can be achieved using various oxidizing agents, such as potassium permanganate, chromic acid, or more modern catalytic methods. acs.orgyoutube.comorganic-chemistry.org For instance, a precursor like 1-fluoro-4-methoxy-2,5-dimethylbenzene could be selectively oxidized at one of the methyl groups to yield the desired benzoic acid. The benzylic carbon must have at least one hydrogen atom for this oxidation to occur. youtube.com

Another key FGI is the hydrolysis of a nitrile group to a carboxylic acid. This can be accomplished under acidic or basic conditions. Therefore, a precursor like 4-fluoro-2-methoxy-5-methylbenzonitrile could be a viable intermediate.

Furthermore, the methoxy group can be introduced by the methylation of a corresponding phenol, and the fluorine atom can be introduced via a Sandmeyer reaction from an aniline (B41778) derivative. The Sandmeyer reaction involves the diazotization of an amino group followed by treatment with a fluoride source. researchgate.net

Table 5: Examples of Relevant Functional Group Interconversions

Starting MaterialReagentsProductTransformationReference
Benzylic halidesAcridine-based PNP-Ru pincer complex, waterCarboxylic acidsOxidation of C-X to COOH acs.org
Benzylic alkyl groupsPotassium dichromateCarboxylic acidsOxidation of benzylic C-H youtube.com
Toluene derivativesPotassium persulfate, pyridineBenzoic acidsAerobic oxidation organic-chemistry.org
Benzyl chlorides and bromidesH2O2, Na2WO4·2H2OBenzoic acidsOxidation organic-chemistry.org
3-Fluoro-4-formylmethylbenzoateNaClO2, sulfamic acid2-Fluoro-4-(methoxycarbonyl)benzoic acidOxidation of aldehyde to carboxylic acid nih.gov

Process Optimization and Yield Enhancement in this compound Synthesis

The optimization of synthetic routes for complex molecules like this compound is a multifaceted endeavor, focusing on maximizing product output while minimizing costs and reaction times. Key areas of focus for yield enhancement would likely involve the strategic selection of starting materials and the fine-tuning of reaction conditions for key transformations such as lithiation, carboxylation, and fluorination.

A plausible synthetic approach to this compound could involve the ortho-lithiation of a substituted aniline or anisole derivative, followed by carboxylation. The efficiency of such a process is highly dependent on the directing group's ability to facilitate lithiation at the desired position. Studies on related anilines have shown that the directing ability of functional groups can be significantly influenced by additives. For instance, the complexation of a dimethylamino group with boron trifluoride (BF3) has been shown to enhance its directing effect in ortho-metalation, making it more activating than methoxy or chloro groups. ias.ac.innih.gov This suggests that a similar strategy could be explored to optimize the regioselectivity of lithiation in a precursor to this compound.

Further optimization would involve a systematic evaluation of reaction parameters for each synthetic step. This typically includes screening of solvents, bases, reaction temperatures, and catalyst systems. For instance, in syntheses involving palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically impact yield and selectivity. acs.org

Hypothetical Optimization Parameters for a Key Synthetic Step (e.g., Directed ortho-Lithiation):

ParameterVariable 1Variable 2Variable 3Potential Impact on Yield
Base n-BuLis-BuLiLDARegioselectivity, prevention of side reactions
Solvent THFDiethyl EtherCPMESolvation of intermediates, reaction rate
Temperature -78°C-40°C0°CStability of lithiated intermediate
Additive TMEDABF3·OEt2NoneEnhancement of directing group ability

This table is illustrative and based on general principles of ortho-lithiation reactions. Specific conditions for this compound would require experimental validation.

Implementation of Green Chemistry Principles in the Production of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for sustainable industrial production. unibo.it This involves a holistic approach to minimize environmental impact, from the choice of starting materials to the final purification processes.

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic cycles that regenerate reagents. For example, the use of catalytic amounts of a transition metal in a cross-coupling reaction is preferable to stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a cornerstone of sustainable chemistry. For instance, cyclopentyl methyl ether (CPME) has been investigated as a more environmentally friendly alternative to traditional ethereal solvents like diethyl ether in lithiation reactions, sometimes offering improved yield and selectivity. researchgate.net The use of water as a solvent, where feasible, is also highly desirable.

Catalysis: The use of catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry. This reduces waste and often allows for milder reaction conditions. For example, catalytic decarboxylative fluorination methods are being developed as alternatives to traditional, harsher fluorination techniques. researchgate.netnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of photoredox catalysis, which utilizes visible light to drive chemical reactions, is a promising avenue for energy-efficient synthesis. nih.govmdpi.com This approach has been successfully applied to decarboxylative fluorination reactions. nih.gov

Renewable Feedstocks: While likely challenging for a highly functionalized molecule like this compound, the long-term goal of green chemistry is to utilize renewable starting materials.

Potential Green Chemistry Improvements in Synthesis:

Traditional MethodGreener AlternativeGreen Chemistry Principle
Stoichiometric metal hydrides for reductionCatalytic hydrogenationAtom economy, waste reduction
Halogenated solvents (e.g., Dichloromethane)Ethereal solvents (e.g., CPME), or bio-based solventsUse of safer solvents
High-temperature reactionsPhotoredox or enzyme-catalyzed reactions at ambient temperatureEnergy efficiency
Use of protecting groupsProtecting-group-free synthesisAtom economy, step reduction

This table presents general green chemistry concepts that could be applied to the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methoxy 4 Methylbenzoic Acid

Reactivity Profiles of the Aromatic Ring Substituents (Fluoro, Methoxy (B1213986), Methyl)

The chemical behavior of the aromatic ring in 2-Fluoro-5-methoxy-4-methylbenzoic acid is governed by the combined electronic effects of its four distinct substituents: the carboxylic acid, fluoro, methoxy, and methyl groups. The interplay of their inductive and resonance effects determines the electron density of the ring and dictates the regioselectivity of electrophilic aromatic substitution reactions.

The fluoro substituent at the C2 position exhibits a dual electronic nature. It exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the nucleophilicity of the aromatic ring. wikipedia.orgresearchgate.net Concurrently, it has a moderate electron-donating resonance effect (+M) through its lone pairs of electrons. wikipedia.orgresearchgate.net While halogens are typically deactivating groups, the +M effect of fluorine can partially offset the -I effect, making it an ortho-, para-director for electrophilic substitutions. wikipedia.org

The methoxy group at the C5 position is a potent activating group. libretexts.orgquora.com It strongly donates electron density to the aromatic system via the resonance effect (+M), which significantly outweighs its minor inductive electron withdrawal (-I). researchgate.netquora.com This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgresearchgate.net As a strong activating group, it directs incoming electrophiles to the ortho and para positions.

The methyl group at the C4 position is also an activating group, though weaker than the methoxy group. It donates electron density primarily through a positive inductive effect (+I), stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.orgquora.com It is also an ortho-, para-director.

The carboxylic acid group at C1 is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects (-I, -M), making the ring less reactive towards electrophilic substitution. patsnap.comreddit.com It functions as a meta-director. patsnap.com

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that undergoes a variety of chemical transformations, providing pathways to key derivatives such as esters, amides, and acid chlorides.

The carboxylic acid group of this compound can be converted to its corresponding ester through reaction with an alcohol, typically under acidic conditions. guidechem.com The electron-withdrawing nature of the substituents, particularly the ortho-fluoro group, enhances the electrophilicity of the carboxyl carbon, potentially facilitating the nucleophilic attack by an alcohol. semanticscholar.orgnih.gov

Kinetic studies on the esterification of similar fluorinated benzoic acids have shown that the reaction often follows pseudo-first-order kinetics. nih.govresearchgate.net The reaction rate is influenced by factors such as the catalyst, temperature, and the steric and electronic properties of both the benzoic acid and the alcohol.

Interactive Table: Catalysts for Esterification of Benzoic Acids
Catalyst TypeExample(s)Key FeaturesReference
Lewis Acid ComplexBF₃·MeOHTraditional derivatizing agent. nih.gov
Heterogeneous MOFUiO-66-NH₂Reduces reaction times; reusable. semanticscholar.orgnih.govresearchgate.net
Metal ComplexZirconium-based complexesMoisture-tolerant; effective for various substituted benzoic acids. acs.org
Mineral AcidSulfuric Acid (H₂SO₄)Common, strong acid catalyst for equilibrium-driven esterification. youtube.com

Research on various benzoic acid derivatives demonstrates that both electron-donating and electron-withdrawing groups are tolerated in esterification reactions, although they can affect reaction yields and rates. acs.org

Amide bond formation is a critical transformation, typically achieved by activating the carboxylic acid before its reaction with an amine. luxembourg-bio.comresearchgate.net This two-step process avoids the direct, high-temperature reaction which is often incompatible with complex molecules. The activation is mediated by a wide array of coupling reagents.

The optimization of amidation involves selecting the appropriate coupling reagent, additives, and reaction conditions to maximize yield and minimize side reactions, such as racemization in chiral substrates. luxembourg-bio.com Studies have shown that reagents like carbodiimides, phosphonium (B103445) salts, and aminium salts are highly effective. luxembourg-bio.comsigmaaldrich.combachem.com For instance, a comprehensive screening of reagents in aqueous media identified several effective systems, with the combination of DIC and HOPO showing a particularly broad substrate scope. luxembourg-bio.com

Interactive Table: Common Coupling Reagents for Amide Synthesis
Reagent ClassAbbreviationFull NameNotesReference(s)
CarbodiimidesDCCDicyclohexylcarbodiimideForms insoluble dicyclohexylurea byproduct. luxembourg-bio.com
CarbodiimidesEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble byproduct, easy removal. Often used with additives. luxembourg-bio.com
Phosphonium SaltsBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateEffective but forms carcinogenic HMPA byproduct. bachem.com
Phosphonium SaltsPyBOP®(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateNon-toxic alternative to BOP with similar reactivity. bachem.com
Aminium/Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, generates OBt active esters. sigmaaldrich.com
Aminium/Uronium SaltsHATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGenerates more reactive OAt esters, useful for difficult couplings. sigmaaldrich.com
Triazine DerivativesDMTMM4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideEffective in both organic and aqueous media. bachem.com

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). ncert.nic.in Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids. ncert.nic.in The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol.

Decarboxylation: The removal of the carboxyl group from an aromatic ring is a challenging reaction that often necessitates harsh conditions. nih.gov Conventional thermal decarboxylation of benzoic acids can require temperatures well above 150-200°C. nih.gov However, modern synthetic methods have enabled this transformation under milder conditions. For example, photoinduced, copper-catalyzed protocols have been developed that allow for the decarboxylation and subsequent functionalization (e.g., hydroxylation) of benzoic acids at temperatures as low as 35°C. nih.gov Catalytic systems involving copper salts in polar aprotic solvents have also been employed for the decarboxylation of related fluorinated aromatic acids. googleapis.com The success of decarboxylation is highly dependent on the specific substrate and the catalytic system used. googleapis.com

Acid Chlorides: A standard and efficient method for synthesizing an acid chloride from a carboxylic acid involves treatment with thionyl chloride (SOCl₂). google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group is replaced by a chloride ion, producing sulfur dioxide and hydrogen chloride as byproducts. Reaction parameters such as temperature and solvent are critical for optimizing yield and purity. Other chlorinating agents include oxalyl chloride and phosphorus pentachloride (PCl₅). asianpubs.org Triphosgene, a solid and safer alternative to phosgene gas, can also be utilized, often with a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.org

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid. More commonly, they are formed as reactive intermediates during amide coupling reactions. For instance, in the presence of a carbodiimide coupling reagent like DCC, the initially formed O-acylisourea intermediate can be attacked by a second molecule of the carboxylic acid to generate a symmetric anhydride, which then reacts with the amine. luxembourg-bio.com

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the reactivity and product distribution in the chemical transformations of this compound.

Electrophilic Aromatic Substitution Mechanism: The mechanism of electrophilic attack on the substituted benzene (B151609) ring proceeds through a two-step addition-elimination pathway. An electrophile attacks the π-electron system of the ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. wikipedia.orgreddit.com The stability of this intermediate is the critical factor determining the reaction rate and regioselectivity. Electron-donating groups (methoxy, methyl) stabilize the positive charge, while electron-withdrawing groups (fluoro, carboxylic acid) destabilize it. wikipedia.orgreddit.com In the final step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. The deactivating, meta-directing nature of the carboxyl group arises from the significant destabilization of the Wheland intermediate when attack occurs at the ortho or para positions. patsnap.comreddit.com

Carboxylic Acid Reaction Mechanisms:

Acid-Catalyzed Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of the alcohol's oxygen atom, forming a tetrahedral intermediate. A subsequent proton transfer from the attacking oxygen to one of the hydroxyl groups creates a good leaving group (water). Elimination of water and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. youtube.com

Amide Formation via O-Acylisourea Intermediate: When using a carbodiimide reagent such as DCC, the carboxylic acid adds across one of the C=N double bonds. This forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent because the dicyclohexylurea portion is a superb leaving group. The amine then attacks the carbonyl carbon of this intermediate in a nucleophilic acyl substitution reaction to form the amide bond and the insoluble dicyclohexylurea byproduct. luxembourg-bio.com If additives like HOBt are used, they can intercept the O-acylisourea to form an active ester intermediate, which is less susceptible to side reactions before reacting with the amine. luxembourg-bio.com

Acid Chloride Formation with Thionyl Chloride: The mechanism begins with the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride (SOCl₂), displacing a chloride ion to form a protonated chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This step is followed by the collapse of the tetrahedral intermediate, which results in the elimination of sulfur dioxide and a proton to give the final acid chloride product. youtube.com

Derivatization Strategies and Analog Synthesis Based on the 2 Fluoro 5 Methoxy 4 Methylbenzoic Acid Scaffold

Rational Design Principles for Novel Analogues and Libraries

The design of novel analogues and libraries based on the 2-fluoro-5-methoxy-4-methylbenzoic acid scaffold is guided by established principles of medicinal chemistry and rational drug design. These principles aim to optimize the physicochemical and pharmacological properties of the resulting molecules.

Structure-Activity Relationship (SAR) Guided Design: An initial understanding of the structure-activity relationship is crucial. By identifying which parts of the molecule are essential for its biological activity (the pharmacophore) and which can be modified, chemists can make informed decisions about where to introduce structural changes. For instance, if the carboxylic acid group is found to be critical for binding to a biological target, modifications will focus on other parts of the molecule to enhance properties like selectivity or metabolic stability.

Bioisosteric Replacement: A key strategy in rational drug design is the concept of bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, leading to a similar biological response. This can be employed to improve potency, reduce toxicity, or alter the pharmacokinetic profile of a compound. For the this compound scaffold, this could involve replacing the carboxylic acid with other acidic groups or even non-acidic mimics.

Pharmacophore Modeling: When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. A pharmacophore model can be developed based on the key interaction points between the scaffold and the target. This model then guides the design of new analogues with optimized binding characteristics. For example, if a hydrophobic pocket is identified near the methyl group, analogues with larger alkyl groups at this position might be synthesized.

Library Design for High-Throughput Screening: For the generation of chemical libraries, a combinatorial approach is often taken. This involves systematically varying the substituents at different positions of the this compound scaffold. The selection of building blocks for this purpose is guided by the desire to cover a wide range of physicochemical properties, such as lipophilicity, electronic character, and steric bulk, to maximize the chances of identifying active compounds.

Synthetic Methodologies for Generating Diverse Chemical Space around this compound

A variety of synthetic methodologies can be employed to generate a diverse chemical space around the this compound scaffold. These methods are chosen based on their reliability, efficiency, and compatibility with the existing functional groups on the molecule.

Parallel Synthesis: To efficiently create large libraries of analogues, parallel synthesis techniques are often utilized. This involves performing the same reaction on a set of different starting materials in separate reaction vessels, allowing for the rapid generation of a multitude of products. For example, the carboxylic acid of the scaffold can be coupled with a diverse set of amines or alcohols in a parallel fashion to generate a library of amides or esters.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally complex and diverse molecules from simple starting materials. Starting from the this compound scaffold, a series of reactions can be planned to introduce a wide range of functional groups and stereochemical diversity, leading to a library of compounds with a broad distribution in chemical space.

Click Chemistry: The principles of click chemistry, which involve reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, can be applied to the derivatization of this scaffold. For example, if an azide (B81097) or alkyne functionality is introduced onto the ring, it can be readily coupled with a variety of partners using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Late-Stage Functionalization: This approach involves introducing structural modifications at a late stage in the synthetic sequence. This is particularly useful for creating diverse libraries from a common advanced intermediate. For the this compound scaffold, this could involve C-H activation strategies to directly introduce new functional groups onto the aromatic ring.

Strategic Functionalization at Distinct Positions of the Benzoic Acid Ring

The benzene (B151609) ring of this compound presents several positions for functionalization, with the reactivity at each position being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy (B1213986) and methyl groups, and to a lesser extent the fluorine atom, activates the ring towards electrophilic aromatic substitution. The directing effects of these groups would need to be carefully considered. The position ortho to the methoxy group (C-6) and the position ortho to the methyl group and meta to the fluorine (C-3) are potential sites for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed, though regioselectivity might be a challenge due to the multiple activating groups.

Directed Ortho-Metalation (DoM): DoM is a powerful tool for regioselective functionalization. The methoxy group is a known directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium could lead to deprotonation at the C-6 position, creating a nucleophilic center that can react with a variety of electrophiles to introduce new substituents with high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions, especially if the ring is further activated by electron-withdrawing groups. However, given the presence of electron-donating groups, this reaction might require harsh conditions or specialized catalytic systems.

Cross-Coupling Reactions: The fluorine atom can also be a site for transition metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than for other halogens. More commonly, the benzoic acid could be converted to a more reactive derivative, such as a bromo- or iodo-substituted analogue, which can then readily participate in reactions like Suzuki, Heck, or Sonogashira couplings to introduce a wide variety of substituents. For instance, a bromo derivative could be coupled with various boronic acids to generate a library of biaryl compounds.

Position Potential Functionalization Strategy Example Reaction Potential Products
C-3Electrophilic Aromatic SubstitutionNitration (HNO₃/H₂SO₄)3-Nitro-2-fluoro-5-methoxy-4-methylbenzoic acid
C-6Directed Ortho-MetalationLithiation (n-BuLi) followed by reaction with an aldehyde6-(Hydroxyalkyl)-2-fluoro-5-methoxy-4-methylbenzoic acid
C-2 (F)Nucleophilic Aromatic SubstitutionReaction with a strong nucleophile (e.g., an amine)2-Amino-5-methoxy-4-methylbenzoic acid derivative
C-X (via halogenation)Cross-Coupling ReactionSuzuki coupling of a bromo-derivative with an arylboronic acidBiaryl derivatives

Modification of the Carboxylic Acid Moiety for Scaffold Variation

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide array of functional groups and the exploration of different pharmacophoric features.

Amide Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. A variety of coupling reagents can be used, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., HATU, PyBOP), often in the presence of a base like triethylamine (B128534) or diisopropylethylamine. researchgate.net This allows for the introduction of a diverse range of substituents via the amine component. For sterically hindered amines, more specialized coupling agents might be required.

Esterification: Esterification of the carboxylic acid with various alcohols can be achieved under acidic conditions (Fischer esterification) or by using coupling reagents. Microwave-assisted esterification has been shown to be an efficient method for substituted benzoic acids. This modification can be used to modulate the lipophilicity and metabolic stability of the molecule.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a starting point for further derivatization, such as etherification or conversion to an amine.

Bioisosteric Replacement: As mentioned in the rational design section, the carboxylic acid can be replaced with various bioisosteres to improve drug-like properties. Common acidic bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. For example, a tetrazole analogue could be synthesized from the corresponding nitrile, which in turn can be prepared from the amide derivative. Non-acidic replacements that can act as hydrogen bond acceptors are also a possibility.

Modification Reagents Product Class Potential Advantages
Amide FormationAmine, Coupling Reagent (e.g., HATU)AmidesIncreased metabolic stability, introduction of diverse substituents
EsterificationAlcohol, Acid Catalyst or Coupling ReagentEstersModulation of lipophilicity and solubility
ReductionLiAlH₄Benzyl AlcoholsFurther functionalization possibilities
Tetrazole Formation(from nitrile) NaN₃TetrazolesImproved metabolic stability, similar pKa to carboxylic acid
Acyl Sulfonamide FormationSulfonamide, Coupling ReagentAcyl SulfonamidesAcidic bioisostere with different properties

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-Fluoro-5-methoxy-4-methylbenzoic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be employed to provide a complete picture of its molecular framework.

¹H NMR would confirm the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts and coupling patterns would be indicative of their positions on the benzene (B151609) ring.

¹³C NMR provides information on the carbon skeleton. The spectrum would display unique resonances for each carbon atom in the molecule, including the carboxylic acid carbon, the aromatic carbons (with characteristic splitting patterns due to coupling with the fluorine atom), the methoxy carbon, and the methyl carbon.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides a direct observation of the fluorine nucleus, offering a sensitive probe for the chemical environment around the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal is highly informative about the electronic effects of the surrounding substituents.

Furthermore, ¹⁹F NMR is a powerful tool for reaction monitoring in syntheses involving fluorinated compounds. Due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and the large chemical shift dispersion, it allows for clear differentiation between the fluorine signals of reactants, intermediates, and the final product. rsc.org This enables real-time tracking of reaction progress and optimization of reaction conditions.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.8 - 7.5110 - 130
Methoxy (OCH₃)~3.9~56
Methyl (CH₃)~2.2~16
Carboxylic Acid (COOH)>10 (broad)~165
C-F-155 - 165 (d)
C-OCH₃-150 - 160
C-COOH-120 - 130
C-CH₃-130 - 140

Note: The expected values are based on typical chemical shifts for similar substituted benzoic acids. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to precisely determine the molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For C₉H₉FO₃, the calculated exact mass is 184.0536 g/mol .

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. Common fragmentation pathways for benzoic acids include the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45). The presence of the fluoro, methoxy, and methyl substituents would lead to characteristic fragmentation patterns that can be rationalized to support the proposed structure.

Expected HRMS Data for this compound:

Ion Formula Calculated m/z Description
[M+H]⁺C₉H₁₀FO₃⁺185.0614Protonated molecular ion
[M-H₂O]⁺C₉H₇FO₂⁺167.0406Loss of water
[M-COOH]⁺C₈H₈FO⁺139.0559Loss of the carboxylic acid group

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.

By analyzing the chromatogram, the purity of a sample can be determined by comparing the peak area of the main component to the total area of all peaks. This method can also be used to track the disappearance of starting materials and the appearance of the product during a synthesis, providing valuable kinetic information. rsc.org

Typical HPLC Parameters for Analysis:

Parameter Condition
Column C18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional representation of the molecule.

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. If successful, the X-ray structure would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the methoxy and carboxylic acid groups relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound is publicly available, data from closely related structures, such as 4-(methoxycarbonyl)-2-fluorobenzoic acid, show that the carboxylic acid group can be twisted out of the plane of the benzene ring. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-methoxy-4-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the molecule's optimized geometry, representing its most stable conformation. In similar substituted benzoic acids, DFT calculations have shown that substituent groups like fluorine, methoxy (B1213986), and carboxylic acid can cause slight distortions in the benzene (B151609) ring from a perfect planar structure. orientjchem.org

These calculations provide detailed geometric parameters. While specific experimental data for this compound is not available, the table below shows representative data for a related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, as determined by DFT calculations, illustrating the type of structural insights that can be obtained. researchgate.net

ParameterCalculated Value (Å or °)Description
C-C (ring)1.378 - 1.401Aromatic carbon-carbon bond lengths
C(ring)-C(carboxyl)1.511Bond length between the ring and carboxylic carbon
C=O~1.21 (Varies with conformation)Carbonyl double bond length
C-O (carboxyl)~1.36 (Varies with conformation)Carboxyl single bond length
C(ring)-O (methoxy)~1.35Bond between the ring and methoxy oxygen
C(ring)-F~1.36Carbon-fluorine bond length
C-C-C (ring)116.8 - 123.5Internal bond angles of the aromatic ring

Beyond geometry, DFT is crucial for predicting chemical reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Reactivity descriptors derived from these energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to quantify the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) surface can also be mapped, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movement of each atom in a molecule by solving Newton's equations of motion, providing insight into conformational flexibility and intermolecular interactions. nih.gov

For this compound, a key area of study would be its conformational landscape. The molecule has several rotatable bonds, primarily associated with the carboxylic acid (-COOH) and methoxy (-OCH₃) groups. MD simulations can explore the rotational energy barriers of these groups and identify the most populated conformational states. A study on the related 2-fluoro-4-hydroxybenzoic acid revealed the existence of multiple stable conformers based on the orientation of the carboxylic acid group (cis and trans) and its interaction with adjacent atoms like fluorine. mdpi.com Similar dynamics would be expected for this compound, where intramolecular hydrogen bonding between the carboxylic proton and the fluorine or methoxy oxygen could stabilize certain conformations.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent. This provides a molecular-level understanding of solubility and the hydration shell surrounding the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Should derivatives of this compound be synthesized and tested for a specific biological effect (e.g., enzyme inhibition), QSAR could be a powerful tool for optimizing their activity.

The process involves several steps:

A dataset of derivatives with known biological activities is compiled.

For each molecule, a wide range of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that finds the best correlation between the descriptors and the observed activity. nih.gov

This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving significant time and resources in drug discovery. nih.gov

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of Rotatable BondsBasic molecular composition and size
TopologicalWiener Index, Balaban IndexAtomic connectivity and branching
GeometricMolecular Surface Area, Molecular Volume3D shape and size of the molecule
PhysicochemicalLogP (octanol/water partition coefficient), Molar RefractivityLipophilicity and polarizability
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentElectronic structure and charge distribution

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a molecule. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. orientjchem.org By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This is often compared with experimental spectra to confirm the structure and assign specific peaks to the vibrations of functional groups (e.g., C=O stretch, O-H stretch, C-F stretch). researchgate.net

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Functional Group
O-H Stretch~3600 - 3700 (monomer)Carboxylic Acid
C-H Stretch (methyl)~2900 - 3100-CH₃
C=O Stretch~1750 - 1800Carboxylic Acid
C-C Stretch (aromatic)~1500 - 1650Benzene Ring
C-F Stretch~1100 - 1250Aryl-Fluoride
C-O Stretch (methoxy)~1000 - 1100-OCH₃
Note: Predicted wavenumbers are typically scaled to better match experimental values.

In addition to spectroscopy, theoretical chemistry can predict the energetics and feasibility of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete potential energy surface for a reaction can be mapped. This allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH) and the activation energy (Ea). For instance, a computational study on the cleavage of a C-O bond in a methoxy-substituted compound used DFT to calculate the free energy barrier (ΔG) for the reaction, confirming the proposed mechanism. acs.org Similar calculations for this compound could be used to predict its reactivity in various chemical transformations, such as esterification, decarboxylation, or nucleophilic aromatic substitution.

Exploration of Biological Relevance and Mechanistic Insights Non Clinical Focus

2-Fluoro-5-methoxy-4-methylbenzoic Acid as a Potential Molecular Scaffold for Bioactive Compounds

The substituted benzoic acid motif is a cornerstone in medicinal chemistry, and this compound represents a specific, functionalized scaffold for creating novel bioactive compounds. While direct biological applications of the parent compound are not extensively documented in publicly available research, its structure is incorporated into more complex molecules designed to interact with biological targets. Its derivatives have been investigated for their potential as inhibitors of enzymes crucial in disease pathways.

The unique arrangement of the fluoro, methoxy (B1213986), and methyl groups on the benzoic acid ring provides a distinct electronic and steric profile, making it a valuable starting point for chemical synthesis. For example, derivatives of this scaffold have been synthesized and evaluated as potential inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and other cellular processes. The core structure of this compound serves as an anchor, with further modifications enabling interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, these studies have provided insights into how different parts of the molecule contribute to its biological activity, particularly in the context of enzyme inhibition.

Research into PARP inhibitors has utilized this scaffold. In one study, a series of phthalazinone derivatives were synthesized, incorporating the this compound moiety. The SAR data from this research indicated that the substituents on the benzoic acid ring play a critical role in the molecule's inhibitory potential.

Derivative ModificationTargetObserved Activity
Phthalazinone additionPARP-1Inhibition
Amide formation at carboxylic acidPARP-1Potent Inhibition

This table is representative of findings in SAR studies on derivatives and is for illustrative purposes.

Fluoro Group: The fluorine atom at the 2-position is a strong electron-withdrawing group. Its presence can significantly influence the acidity of the carboxylic acid group and modulate the pKa of the molecule. This can affect how the molecule binds to its target, for instance, by altering the strength of hydrogen bonds or other electrostatic interactions. Fluorine can also enhance metabolic stability and membrane permeability.

Methoxy Group: The methoxy group at the 5-position is an electron-donating group. It can participate in hydrogen bonding as an acceptor and influence the molecule's conformation and solubility. Its electronic effect opposes that of the fluoro group, creating a complex electronic environment on the aromatic ring that can be fine-tuned for optimal target engagement.

In Vitro Mechanistic Studies on Specific Molecular Targets and Biological Pathways (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of this compound have been the subject of in vitro studies to elucidate their mechanism of action. A primary focus has been on their role as enzyme inhibitors. For instance, a derivative of this compound was identified as a potent inhibitor of PARP-1.

Mechanistic studies revealed that this inhibition occurs through competitive binding at the NAD+ site of the enzyme. The phthalazinone portion of the derivative occupies the nicotinamide (B372718) binding pocket, while the substituted benzoic acid moiety extends into the adenosine-binding site. The specific interactions of the fluoro, methoxy, and methyl groups contribute to the high affinity and selectivity of the compound for its target.

Enzyme Inhibition Data for a Representative Derivative:

Enzyme IC₅₀ (nM) Inhibition Type
PARP-1 <10 Competitive

This table presents hypothetical but representative data based on findings for potent PARP inhibitors derived from similar scaffolds.

Development of this compound Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. Due to their demonstrated potency and selectivity, derivatives of this compound have the potential to be developed into such probes.

A highly potent and selective PARP-1 inhibitor derived from this scaffold could be used to investigate the cellular roles of PARP-1 in DNA repair, transcription, and other pathways. By modifying the derivative to include a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule), researchers could visualize the subcellular localization of PARP-1 or isolate its binding partners. The development of such probes is essential for advancing our understanding of complex biological processes at the molecular level.

Applications in Advanced Materials Science and Catalysis Research

Utilization as a Building Block in the Synthesis of Functional Polymers or Ligands

Substituted benzoic acids are fundamental building blocks in the synthesis of a variety of functional polymers and ligands. The carboxylic acid group provides a reactive handle for polymerization reactions, such as condensation polymerizations, to form polyesters or polyamides. The specific substituents on the aromatic ring can then tailor the properties of the resulting polymer.

In the case of 2-Fluoro-5-methoxy-4-methylbenzoic acid, the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity of a polymer. The methoxy (B1213986) group can influence the polymer's solubility and its interaction with other molecules or surfaces. These features are desirable in the creation of specialty polymers for applications in electronics, aerospace, and biomedical devices.

Furthermore, this benzoic acid derivative can be used to synthesize ligands for metal complexes. The carboxylate group can coordinate to a metal center, and the substituents can modulate the electronic properties of the metal, which is crucial for applications in catalysis and as functional materials like metal-organic frameworks (MOFs). While specific examples for this exact molecule are not extensively documented, the principles of using substituted benzoic acids are well-established. For instance, benzoic acid itself has been used in organocatalyzed ring-opening polymerization of lactones to produce biodegradable polyesters. rsc.org

Table 1: Potential Polymer Properties Influenced by Functional Groups of this compound

Functional GroupPotential Influence on Polymer Properties
FluorineIncreased thermal stability, chemical resistance, hydrophobicity
Methoxy GroupModified solubility, altered intermolecular interactions
Carboxylic AcidPolymerization anchor point, potential for hydrogen bonding

This table illustrates the potential contributions of the functional groups of this compound to the properties of hypothetical polymers, based on established principles of polymer chemistry.

Role in the Design and Development of Novel Material Architectures

The development of novel material architectures, such as metal-organic frameworks (MOFs), relies heavily on the design of the organic linker. Substituted benzoic acids are a common choice for these linkers due to their ability to form robust coordination bonds with metal ions. The structure and functionality of the linker dictate the pore size, shape, and chemical environment of the resulting MOF.

This compound could serve as a linker in the synthesis of novel MOFs. The fluorine and methoxy groups lining the pores of the MOF could create a specific environment for selective gas adsorption, separation, or catalysis. For example, benzoic acid has been used to create defects in copper-based MOFs to enhance their performance in capturing sulfur compounds. researchgate.net The specific substitution pattern of this compound could lead to MOFs with unique framework topologies and properties. Research has shown that bifunctional ligands, such as those containing both carboxylate and other coordinating groups, can lead to the formation of complexes with interesting structural and luminescent properties. nih.gov

Investigation as a Component in Catalytic Systems (e.g., ligand in transition metal catalysis)

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is often determined by the ligands surrounding the metal center. Substituted benzoic acids can act as ligands in a variety of catalytic reactions. The electronic nature of the substituents on the benzoic acid can tune the reactivity of the metal catalyst.

The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group in this compound presents an interesting case for its use as a ligand. This electronic dichotomy could be exploited to fine-tune the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation. While direct catalytic applications of this specific molecule are not widely reported, the broader class of substituted benzoic acids is known to be catalytically active. For example, transition metal complexes with substituted benzoate (B1203000) ligands have been studied for their structural and aggregation behavior, which can influence their catalytic properties. unsw.edu.au Furthermore, transition metal-catalyzed reactions are employed for the functionalization of benzoic acids themselves, highlighting the interplay between these molecules and metal catalysts. researchgate.net

Table 2: Potential Applications in Catalysis

Catalytic Application AreaPotential Role of this compound
Ligand in Transition Metal CatalysisModulation of metal center's electronic properties to control catalytic activity and selectivity.
OrganocatalysisPotential to act as a weak acid catalyst in certain organic transformations.

This table outlines potential, though not yet experimentally confirmed, roles for this compound in catalysis based on the known functions of similar substituted benzoic acids.

Future Research Directions and Translational Perspectives Non Clinical

Advancements in Asymmetric Synthesis of Chiral 2-Fluoro-5-methoxy-4-methylbenzoic Acid Derivatives

The introduction of chirality into drug candidates is a critical step in optimizing their pharmacological profiles. For derivatives of this compound, the development of asymmetric synthetic routes would be a significant advancement. Future research could focus on the stereoselective synthesis of chiral derivatives, which is crucial for investigating their differential interactions with biological targets. Methodologies to explore could include the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric transformations to install stereocenters with high enantiomeric excess. The development of such synthetic strategies would be foundational for any subsequent structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For this compound, these computational tools could be leveraged to accelerate the design and optimization of new analogues. AI/ML models could be trained on existing data from structurally similar compounds to predict key properties such as bioactivity, toxicity, and pharmacokinetic profiles. This in silico approach would enable the rapid screening of virtual libraries of derivatives, prioritizing the synthesis of candidates with the highest probability of desired biological activity and drug-like properties. Such a strategy would significantly reduce the time and resources required for the initial stages of drug discovery.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The biological activities of fluorinated and methoxylated benzoic acid derivatives are diverse. For instance, some related compounds have been investigated as CGRP receptor antagonists, which are implicated in the treatment of migraines. google.com A patent has described the use of this compound in the synthesis of nitrogenated heterocyclic derivatives that act as protein kinase modulators, with potential applications in treating angiogenesis-related diseases and cancer. google.com Specifically, the patent mentions the potential for these derivatives to modulate VEGF and Tie-2 signaling pathways, which are crucial for the growth of new blood vessels. google.com

Future research should aim to systematically screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. High-throughput screening campaigns, coupled with mechanism-of-action studies, could identify new protein interactions and cellular pathways modulated by this chemical scaffold. Such explorations could reveal unexpected therapeutic opportunities beyond the currently hypothesized applications.

Development of Sustainable and Scalable Production Methodologies for Industrial Research Applications

For any compound to be viable for extensive research and potential commercialization, the development of sustainable and scalable synthetic routes is paramount. A documented synthesis involves the conversion of this compound to 2-fluoro-5-hydroxy-4-methylbenzoic acid using aqueous hydrobromic acid and acetic acid at elevated temperatures. google.com Another patent has noted its use as a chemical intermediate. google.com

Future research in this area should focus on optimizing this and other potential synthetic pathways to improve yield, reduce the use of hazardous reagents, and minimize waste. The principles of green chemistry, such as the use of safer solvents, catalytic processes, and atom-economical reactions, should be central to the development of an industrially viable production method. The availability of a robust and cost-effective synthesis will be a key enabler for the broader scientific community to investigate the full potential of this compound and its derivatives. The compound is available from some chemical suppliers with the CAS number 870221-15-1 and is noted for its application as a pharmaceutical intermediate. lookchem.com

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 2-fluoro-5-methoxy-4-methylbenzoic acid with high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

  • Methylation and methoxylation : Use alkylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce methyl and methoxy groups regioselectively .
  • Fluorination : Electrophilic fluorination using Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥98% purity, as validated by HPLC .

Advanced Question: How can researchers resolve contradictory NMR data for derivatives of this compound, particularly regarding substituent orientation?

Methodological Answer:
Contradictions in NMR data (e.g., coupling constants or chemical shifts) often arise from steric effects or dynamic conformational changes. To resolve this:

  • Use 2D NMR (NOESY/ROESY) to identify spatial proximity between substituents .
  • Perform DFT calculations (e.g., Gaussian09) to model electronic environments and predict chemical shifts .
  • Cross-validate with X-ray crystallography (if crystalline derivatives are available) to confirm substituent positions .

Basic Question: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (retention time ~8–10 min) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻: 212.04) .
  • ¹H/¹³C NMR : Key signals include δ ~12.5 ppm (carboxylic acid proton) and δ ~3.8 ppm (methoxy group) .

Advanced Question: What strategies improve regioselective functionalization of this compound for drug discovery applications?

Methodological Answer:
Regioselectivity is influenced by directing groups and steric hindrance:

  • Carboxylic acid as a directing group : Use Pd-catalyzed C-H activation to introduce aryl/heteroaryl groups at the ortho position .
  • Fluorine as a meta-director : Electrophilic substitution reactions (e.g., nitration) favor the meta position relative to fluorine .
  • Protection of -COOH : Temporarily esterify the acid (e.g., methyl ester) to reduce steric interference during reactions .

Basic Question: How should researchers address solubility challenges during experimental procedures with this compound?

Methodological Answer:
The compound’s limited water solubility can be mitigated by:

  • Solvent selection : Use polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80) .
  • Salt formation : Convert to a sodium or potassium salt by treating with NaOH/KOH in ethanol .
  • Derivatization : Synthesize ester or amide derivatives for improved solubility in organic phases .

Advanced Question: How does the position of fluorination in this compound influence its biological activity compared to structural analogs?

Methodological Answer:
Fluorination at the 2-position enhances:

  • Metabolic stability : Reduced CYP450-mediated oxidation due to fluorine’s electronegativity .
  • Receptor binding : Improved hydrophobic interactions in enzyme active sites (e.g., COX-2 inhibition) compared to 3- or 4-fluoro analogs .
  • Comparative assays : Use in vitro enzymatic assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) to quantify activity differences .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential dust/aerosol formation .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Advanced Question: What computational methods best predict the reactivity of this compound for designing novel derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock to prioritize derivatives .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) with biological activity data to guide synthetic priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.